molecular formula C6H4ClN3O2S2 B13116501 2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide

2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide

Cat. No.: B13116501
M. Wt: 249.7 g/mol
InChI Key: XUQRYTBROJANPZ-UHFFFAOYSA-N
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Description

2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the Gewald reaction, which is a three-component reaction involving an aldehyde or ketone, an activated nitrile, and a sulfur source. This reaction leads to the formation of 2-aminothiophenes, which can then be further modified to produce thienopyrimidines .

Industrial Production Methods

Industrial production of this compound may involve scalable and robust synthetic routes that ensure high yield and purity. The process often includes steps such as bromination, chlorination, and sulfonation, which are carried out under controlled conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: These reactions can modify the oxidation state of the sulfur atom within the compound.

    Coupling Reactions: Often used to attach different functional groups to the thienopyrimidine core.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols under basic conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thienopyrimidines, while oxidation and reduction can lead to sulfoxides or sulfones .

Scientific Research Applications

2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorothieno[3,2-d]pyrimidine
  • 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid
  • 2,4-Dichlorothieno[2,3-d]pyrimidine

Uniqueness

2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide stands out due to its unique sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H4ClN3O2S2

Molecular Weight

249.7 g/mol

IUPAC Name

2-chlorothieno[3,2-d]pyrimidine-6-sulfonamide

InChI

InChI=1S/C6H4ClN3O2S2/c7-6-9-2-4-3(10-6)1-5(13-4)14(8,11)12/h1-2H,(H2,8,11,12)

InChI Key

XUQRYTBROJANPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=CN=C(N=C21)Cl)S(=O)(=O)N

Origin of Product

United States

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